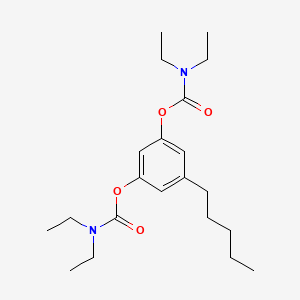
5-Pentyl-1,3-phenylene Bis(diethylcarbamate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Pentyl-1,3-phenylene Bis(diethylcarbamate) is a chemical compound with the molecular formula C21H34N2O4 and a molecular weight of 378.51 g/mol . It is an intermediate for the synthesis of (Z)-Cannabinerolic Acid, a cannabinoid derived from the leaves of Cannabis sativa. This compound is of interest in various fields, including neurology, pain and inflammation research, and cannabinoid receptor studies .
Métodos De Preparación
The synthesis of 5-Pentyl-1,3-phenylene Bis(diethylcarbamate) involves the reaction of 5-pentyl-1,3-phenylene with diethylcarbamate under specific conditions. The reaction typically requires a solvent such as dichloromethane or ethyl acetate and is carried out at controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve scaling up this reaction in larger reactors with optimized conditions to maximize yield and purity.
Análisis De Reacciones Químicas
5-Pentyl-1,3-phenylene Bis(diethylcarbamate) undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Aplicaciones Científicas De Investigación
5-Pentyl-1,3-phenylene Bis(diethylcarbamate) has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of cannabinoids and other complex organic molecules.
Mecanismo De Acción
The mechanism of action of 5-Pentyl-1,3-phenylene Bis(diethylcarbamate) involves its interaction with cannabinoid receptors in the brain and other parts of the body. These interactions can modulate neurotransmission and influence various physiological processes. The compound may also affect molecular pathways involved in pain and inflammation, making it a potential candidate for therapeutic applications .
Comparación Con Compuestos Similares
5-Pentyl-1,3-phenylene Bis(diethylcarbamate) can be compared with other similar compounds, such as:
(Z)-Cannabinerolic Acid: This compound is derived from the same synthetic pathway and shares similar cannabinoid receptor interactions.
Other Diethylcarbamates: Compounds like diethylcarbamate derivatives may have similar chemical properties but differ in their specific biological activities and applications.
Propiedades
Fórmula molecular |
C21H34N2O4 |
|---|---|
Peso molecular |
378.5 g/mol |
Nombre IUPAC |
[3-(diethylcarbamoyloxy)-5-pentylphenyl] N,N-diethylcarbamate |
InChI |
InChI=1S/C21H34N2O4/c1-6-11-12-13-17-14-18(26-20(24)22(7-2)8-3)16-19(15-17)27-21(25)23(9-4)10-5/h14-16H,6-13H2,1-5H3 |
Clave InChI |
NBFWDFBXUVYJOL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1=CC(=CC(=C1)OC(=O)N(CC)CC)OC(=O)N(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Octahydro-1H-pyrrolo[3,4-b]pyridine-d2 Di-trifluoroacetate](/img/structure/B13841061.png)
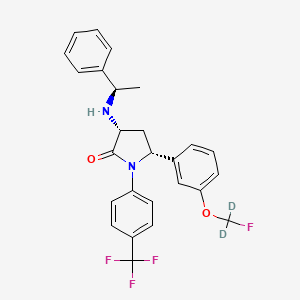
![3-Hydroxy-1-[[5-hydroxy-4-(hydroxymethyl)-6-methyl-3-pyridinyl]methyl]-4,5-bis(hydroxymethyl)-2-methyl Pyridinium chloride HCl](/img/structure/B13841079.png)
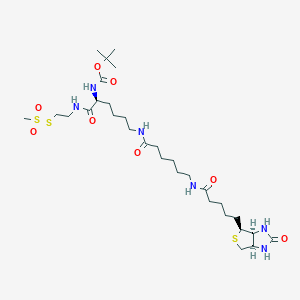
![(1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carboxamide](/img/structure/B13841093.png)
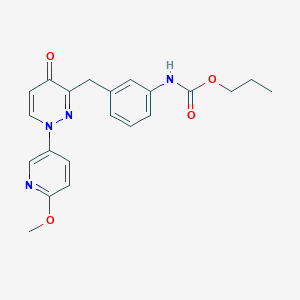
![1-[5-(3-Aminophenyl)-1,3-thiazol-2-yl]ethanol](/img/structure/B13841099.png)
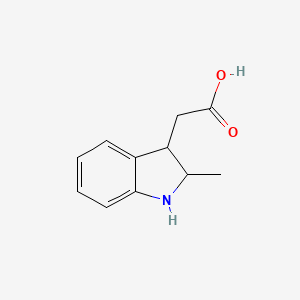
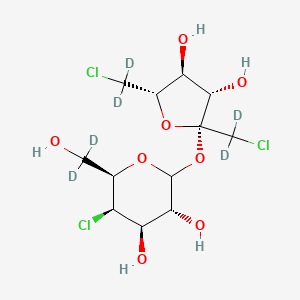
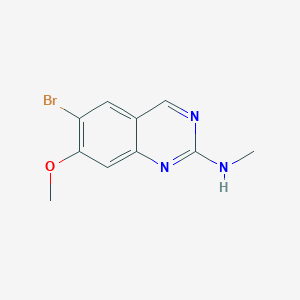

![[(10S,11S,12R,13R,15R)-3,4,5,11,13,21,22,23-octahydroxy-8,18-dioxo-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-12-yl] 3,4,5-trihydroxybenzoate](/img/structure/B13841131.png)

![6-[(2-Chlorophenyl)methylamino]-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13841135.png)
